Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2 and a molecular weight of 237.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
The synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 2,5-difluorobenzaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its chemical reactivity and biological activity.
Methyl 2-amino-4,5-difluorobenzoate: This compound has a different core structure but shares similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior.
Biological Activity
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFN O
- Molecular Weight : 251.66 g/mol
- CAS Number : 1821174-65-5
This compound features a difluorophenyl group, which is significant for its electronic properties and potential interactions in biological systems. The presence of fluorine atoms enhances the compound's binding affinity to various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl substitution increases the compound's lipophilicity and selectivity towards these targets, which can lead to modulation of various biological pathways. Ongoing studies are focused on elucidating these interactions further.
Biological Activity
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Research shows that this compound has effective antimicrobial properties against various strains of bacteria. For example:
- E. coli : Minimum Inhibitory Concentration (MIC) = 50 µM
- S. aureus : MIC = 0.20 µg/mL
- S. agalactiae : MIC = 75 µM
These findings suggest that the compound may be a candidate for further development as an antibacterial agent .
In Vitro Studies
In vitro pharmacological studies have assessed the binding affinities and efficacies of this compound against specific biological targets:
Target | Binding Affinity (nM) | Effect |
---|---|---|
mGluR2 | 13 | Positive modulation |
LDHA | Low nM | Inhibition |
These studies indicate that the compound may act as a positive allosteric modulator for mGluR2 and an inhibitor for lactate dehydrogenase (LDHA), which are critical in various metabolic pathways .
Case Studies
- Antibacterial Efficacy : A study demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant bacterial infections .
- Neuropharmacological Effects : Another case study investigated the neuropharmacological properties of this compound, revealing its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
Future Directions
Further research is essential to fully understand the pharmacokinetics and pharmacodynamics of this compound. Areas for future exploration include:
- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to assess therapeutic potential and safety profiles.
- Investigating synergistic effects with other antimicrobial agents.
Properties
IUPAC Name |
methyl 2-amino-2-(2,5-difluorophenyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPVPAKDYEIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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